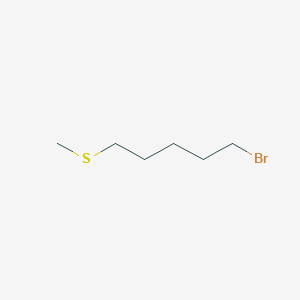
1-Bromo-5-(methylsulfanyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-(methylsulfanyl)pentane is an organic compound with the molecular formula C6H13BrS It is a brominated alkane with a methylsulfanyl group attached to the fifth carbon of the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the bromination of 5-(methylsulfanyl)pentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized pentane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products
Nucleophilic Substitution: Hydroxypentane, cyanopentane, or aminopentane derivatives.
Elimination Reactions: Pentene isomers.
Oxidation: Sulfoxide or sulfone derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Bromo-5-(methylsulfanyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce bromine and methylsulfanyl functionalities into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the synthesis of functional materials, such as polymers and surfactants, with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-(methylsulfanyl)pentane in chemical reactions involves the reactivity of the bromine atom and the methylsulfanyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which can further participate in various chemical transformations.
Comparación Con Compuestos Similares
1-Bromo-5-(methylsulfanyl)pentane can be compared with other brominated alkanes and sulfanyl-substituted alkanes:
1-Bromohexane: Similar in structure but lacks the methylsulfanyl group, making it less versatile in oxidation reactions.
5-Bromo-1-pentene: Contains a double bond, making it more reactive in addition reactions but less stable than this compound.
1-Chloro-5-(methylsulfanyl)pentane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
This compound stands out due to the presence of both bromine and methylsulfanyl groups, offering unique reactivity and versatility in various chemical transformations.
Propiedades
Fórmula molecular |
C6H13BrS |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
1-bromo-5-methylsulfanylpentane |
InChI |
InChI=1S/C6H13BrS/c1-8-6-4-2-3-5-7/h2-6H2,1H3 |
Clave InChI |
UQTUVABHINBKFZ-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


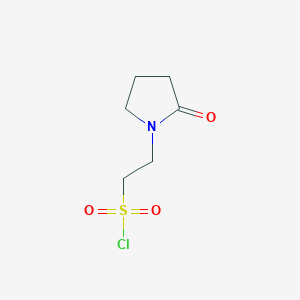
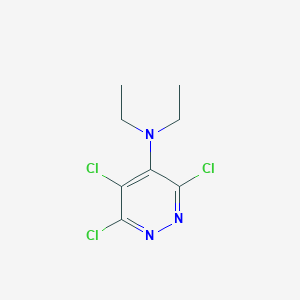
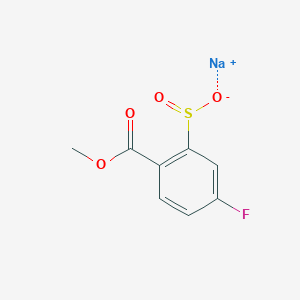

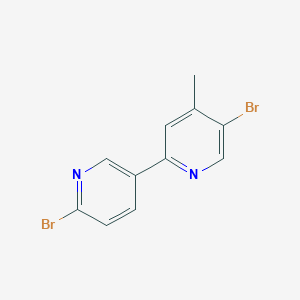
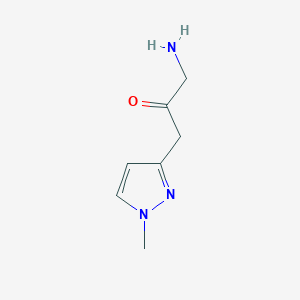
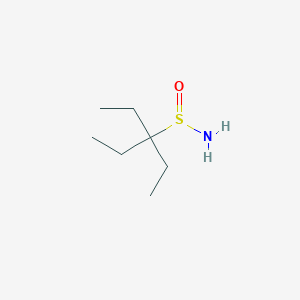
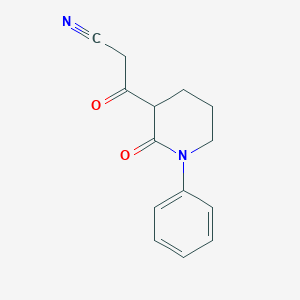
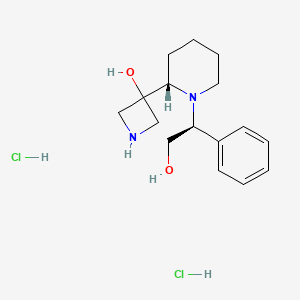
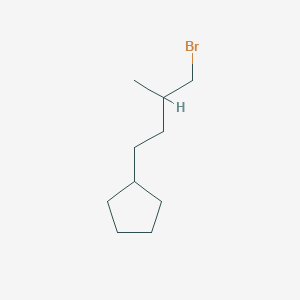
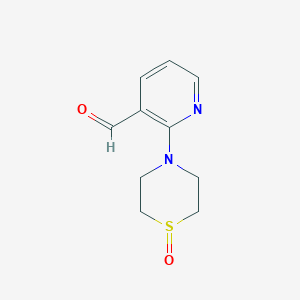
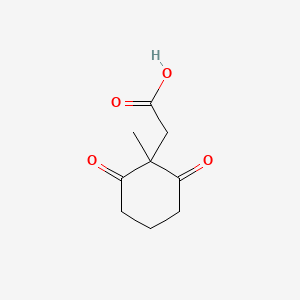
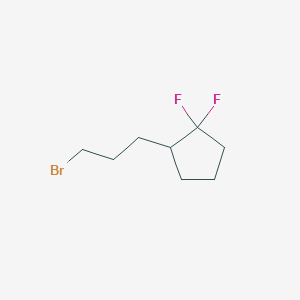
![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)
